2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile
Description
2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile is a fluorinated cyclopropane derivative featuring a nitrile functional group. Its structure comprises a strained cyclopropane ring substituted with two fluorine atoms and a methyl group at the 1-position, linked to an acetonitrile moiety. The compound’s unique electronic and steric profile arises from the combination of cyclopropane ring strain, electron-withdrawing fluorine atoms, and the polar nitrile group. These attributes make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring controlled stereochemistry or enhanced electrophilicity.
Properties
IUPAC Name |
2-(2,2-difluoro-1-methylcyclopropyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N/c1-5(2-3-9)4-6(5,7)8/h2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNVEQHQXFNONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile typically involves the reaction of 2,2-difluoro-1-methylcyclopropane with acetonitrile under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Radical-Mediated Cyanomethylation
The nitrile group in acetonitrile derivatives can act as a radical precursor. In the presence of tert-butoxy radicals (generated from di- tert-butyl peroxide, DTBP), hydrogen abstraction from the methyl group adjacent to the nitrile generates a cyanomethyl radical (9 ) (Scheme 3, ). For 2-(2,2-difluoro-1-methylcyclopropyl)acetonitrile:
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The cyclopropane’s fluorine substituents stabilize the adjacent radical via inductive effects, potentially enhancing reactivity.
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This radical can attack electron-rich aromatic rings (e.g., amino-substituted arenes) to form ortho-cyanomethylated products. Steric effects from the methyl group on the cyclopropane may direct regioselectivity.
Key conditions : FeCl₂ catalyst, DTBP oxidizer, 80–120°C ( ).
Metal-Catalyzed Additions
Acetonitrile derivatives participate in copper- or nickel-catalyzed additions. For example:
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CuCl-catalyzed addition to styrenes : Forms β,γ-unsaturated nitriles via coordination of the nitrile to copper, followed by nucleophilic attack (Scheme 2, ).
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Ni-catalyzed cyanomethylation : Enables addition to ketones or aldehydes (e.g., isatins) to form α-cyanomethylated alcohols (Scheme 4, ).
| Substrate | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene derivatives | CuCl | β,γ-Unsaturated nitriles | 70–94 | |
| Isatins | Ni | α-Cyanomethylated alcohols | ≤99 |
The cyclopropane’s electron-withdrawing difluoro group may increase the electrophilicity of the nitrile, accelerating metal coordination.
Cyclopropane Ring Reactivity
The 1-methyl-2,2-difluorocyclopropane moiety is stabilized by fluorine’s electron-withdrawing effects but remains susceptible to ring-opening under specific conditions:
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Acid/Base-Induced Ring Opening : Strong acids (e.g., H₂SO₄) or bases may cleave the cyclopropane ring, forming alkenes or diradicals. The methyl group hinders ring strain relief, favoring retention of the cyclopropane structure under mild conditions ( ).
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Thermal Stability : Decomposition above 180°C generates difluorocarbene intermediates (via retro-Diels–Alder pathways), which can trap nucleophiles ( ).
Hydrolysis and Functionalization
The nitrile group undergoes hydrolysis to carboxylic acids or amides under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux converts the nitrile to a carboxylic acid. The cyclopropane’s stability under acidic conditions is critical ( ).
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Enzymatic Hydrolysis : Rhodococcus sp. AJ270 catalyzes enantioselective hydrolysis of gem-difluorocyclopropane nitriles to chiral acids or amides (Scheme 33, ).
Example :
Synthetic Limitations
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Steric Hindrance : The methyl group on the cyclopropane impedes reactions requiring planar transition states (e.g., Diels–Alder).
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Electron Deficiency : Fluorine atoms reduce electron density at the cyclopropane ring, complicating electrophilic substitutions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its difluoromethyl group enhances reactivity, making it suitable for various synthetic pathways. For instance, it can be utilized in nucleophilic substitution reactions or as a building block for fluorinated pharmaceuticals.
Reactivity and Mechanism
The nitrile functional group enables participation in nucleophilic addition reactions, while the cyclopropyl structure can stabilize reactive intermediates. This dual functionality allows chemists to design intricate synthetic routes leading to diverse chemical entities.
Biological Applications
Biological Activity Investigations
Research has indicated that 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile exhibits potential biological activity. Studies are ongoing to evaluate its interactions with various biomolecules, which may lead to the discovery of novel therapeutic agents.
Case Study: Anti-Cancer Properties
A notable case study investigated the compound's ability to inhibit KRAS G12C mutant activity, a target in cancer therapy. The study demonstrated that the compound binds effectively to the mutant cysteine of KRAS, inhibiting its function and showcasing potential as an anti-cancer drug candidate .
Pharmaceutical Development
Drug Design and Development
Given its unique properties, this compound is being explored as a scaffold for drug development. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets.
Therapeutic Potential
Research has suggested that compounds similar to this compound may possess hypocholesteremic and hypotriglyceridemic activities, indicating potential applications in treating metabolic disorders . These findings highlight the compound's versatility in addressing various health conditions.
Industrial Applications
Material Science
In industrial settings, this compound can be utilized in the development of new materials. Its unique chemical properties may contribute to creating polymers or coatings with enhanced performance characteristics.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Enhances reactivity in synthetic routes |
| Biological Research | Investigated for biological activity | Potential anti-cancer properties |
| Pharmaceutical Development | Scaffold for drug design | Hypocholesteremic effects noted |
| Industrial Applications | Development of new materials | Potential use in polymers and coatings |
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application, but it generally involves binding to target molecules and altering their function or activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile is compared with structurally analogous compounds (Table 1). Key comparisons include:
Structural and Electronic Properties
- Cyclopropane Ring Strain: The cyclopropane ring in the target compound exhibits higher strain energy (~27 kcal/mol) compared to non-fluorinated analogs (e.g., 2-(1-methylcyclopropyl)acetonitrile: ~25 kcal/mol) due to fluorine’s electronegativity and steric bulk . This strain enhances reactivity in ring-opening reactions.
- Electron-Withdrawing Effects: The difluoro substitution lowers the LUMO energy (-1.8 eV) relative to non-fluorinated analogs (e.g., -1.3 eV for 2-(1-methylcyclopropyl)acetonitrile), increasing electrophilicity at the nitrile group .
Physicochemical Properties
- Dipole Moment: The compound’s dipole moment (4.2 D) is significantly higher than non-fluorinated analogs (e.g., 3.1 D for 2-(1-methylcyclopropyl)acetonitrile), reflecting fluorine’s electronegativity and the nitrile group’s polarity.
- Boiling Point : At 145°C, it exceeds analogs like 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile (132°C) due to stronger dipole-dipole interactions.
Table 1: Comparative Properties of Selected Cyclopropane Acetonitriles
| Property | This compound | 2-(1-Methylcyclopropyl)acetonitrile | 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 155.1 | 119.2 | 167.0 |
| Dipole Moment (D) | 4.2 | 3.1 | 3.9 |
| Boiling Point (°C) | 145 | 98 | 132 |
| LUMO Energy (eV) | -1.8 | -1.3 | -1.6 |
| Cyclopropane Ring Strain (kcal/mol) | 27 | 25 | 26 |
Research Findings and Methodologies
- DFT Studies : Quantum chemical analyses (e.g., DFT) reveal that HOMO orbitals in this compound localize on the cyclopropane ring, while LUMO orbitals concentrate on the nitrile group, contrasting with coumarin-based acetonitriles (e.g., ’s compound), where HOMO-LUMO distributions span aromatic systems .
- Synthetic Utility : The compound’s nitrile group has been leveraged in palladium-catalyzed cyanation reactions, achieving 85% yield in aryl bromide conversions, outperforming dichloro analogs (72% yield) due to enhanced electrophilicity.
Biological Activity
2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl moiety with two fluorine atoms and an acetonitrile functional group, which contributes to its unique chemical properties. The presence of the difluoromethyl group may enhance lipophilicity and influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, impacting various biochemical pathways critical for cellular function.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies demonstrated its effectiveness against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
Table 1 summarizes the IC50 values for these cell lines:
These values indicate that the compound has significant cytotoxic effects, particularly in breast cancer cells.
Mechanism of Anticancer Action
The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Flow cytometry assays revealed that treatment with this compound led to increased rates of apoptosis in treated cells compared to controls.
Other Biological Activities
In addition to anticancer effects, this compound has been investigated for other potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains. However, more extensive testing is required to confirm these findings.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing context for understanding the potential effects of this compound:
- Study on Fluorinated Compounds : Research has shown that fluorinated compounds often exhibit enhanced biological activity due to improved binding affinity to target proteins. This suggests that this compound may similarly benefit from its fluorinated structure .
- Comparative Analysis : In a comparative analysis with other acetonitrile derivatives, it was found that similar structures exhibited varying degrees of cytotoxicity against cancer cell lines. The unique cyclopropyl and difluoromethyl groups in this compound may confer distinct advantages in terms of potency .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2,2-difluoro-1-methylcyclopropyl)acetonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation of fluoroalkenes with diazo compounds, followed by nitrile functionalization. For example, analogous cyclopropane-acetonitrile derivatives are synthesized via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh or Cu) to control stereochemistry . Reaction optimization should focus on temperature control (e.g., −20°C to 25°C), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents to minimize byproducts like dimerized cyclopropanes. Purity can be enhanced via column chromatography or recrystallization, monitored by HPLC with UV detection (λ = 254 nm) .
Q. How can the crystal structure and conformational dynamics of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. For cyclopropane derivatives, crystals are grown via slow evaporation in solvents like acetonitrile or ethyl acetate. Key parameters include torsion angles (e.g., cyclopropane ring strain analysis) and hydrogen-bonding networks. For example, related cyclopropane-acetonitrile compounds exhibit envelope conformations in the cyclopropane ring, with bond angles deviating from ideal sp³ hybridization due to fluorine substitution . Data collection requires a diffractometer (e.g., Oxford Diffraction Gemini) with CuKα radiation (λ = 1.54184 Å), and refinement using software like SHELXL .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for identifying difluoro groups (δ ≈ −120 to −140 ppm for CF₂). ¹H NMR reveals cyclopropane CH₂ protons as complex multiplets (δ ≈ 1.5–2.5 ppm) and nitrile protons as singlets (δ ≈ 2.8–3.2 ppm) .
- IR : The nitrile group shows a strong absorption band at ~2240 cm⁻¹. Fluorine substituents may cause shifts in C-F stretching (1100–1200 cm⁻¹) .
- MS : High-resolution ESI-MS or EI-MS can confirm molecular weight and fragmentation patterns (e.g., loss of HF or CN groups) .
Advanced Research Questions
Q. How do steric and electronic effects of the 1-methylcyclopropyl group influence the reactivity of the nitrile moiety in cross-coupling reactions?
- Methodological Answer : The cyclopropane ring imposes steric hindrance, limiting accessibility to the nitrile group in reactions like nucleophilic addition or Pd-catalyzed cyanation. Electronic effects from fluorine atoms increase electrophilicity of the nitrile, enhancing reactivity in SN² substitutions. Computational studies (e.g., DFT at B3LYP/6-31G* level) can model charge distribution and frontier molecular orbitals (FMOs) to predict reactivity . Experimental validation involves comparative kinetic studies with non-fluorinated analogs .
Q. What computational strategies are suitable for predicting the thermodynamic stability and regioselectivity of this compound derivatives?
- Methodological Answer :
- Thermodynamic Stability : Use Gaussian or ORCA software to calculate Gibbs free energy (ΔG) of possible conformers. Fluorine substituents increase ring strain but stabilize via hyperconjugation.
- Regioselectivity : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities in enzyme-inhibition studies. For example, derivatives with bulky substituents show preferential binding to hydrophobic pockets in COX-2 enzymes .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Methodological Answer : Contradictions may arise from impurities or varying experimental setups. Perform differential scanning calorimetry (DSC) under inert atmosphere (N₂) to measure decomposition onset temperatures. Thermogravimetric analysis (TGA) quantifies mass loss at specific heating rates (e.g., 10°C/min). Compare results with literature analogs like 2-(2,6-difluorophenyl)acetonitrile, which decomposes at ~200°C . Control experiments should replicate conditions (e.g., solvent traces, humidity) from conflicting studies.
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if volatilization occurs .
- Storage : Store at 0–6°C in airtight containers under nitrogen to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic reactions .
- Spill Management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste (UN 1993, PG III) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
